

# [Leu15]-Gastrin I (human) structure and synthesis

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An In-depth Technical Guide to **[Leu15]-Gastrin I (human)**: Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

[Leu15]-Gastrin I (human) is a synthetic analog of the human hormone Gastrin I, a key regulator of gastric acid secretion and gastrointestinal mucosal growth.[1][2] This analog, in which the methionine at position 15 is substituted with a leucine residue, exhibits full biological activity with enhanced stability against oxidation, making it a valuable tool in research and drug development.[1][3][4][5] This document provides a comprehensive overview of the structure, chemical synthesis, and signal transduction pathways associated with [Leu15]-Gastrin I. It is intended to serve as a technical guide for researchers, offering detailed protocols and structured data to facilitate further investigation and application of this potent peptide.

# **Structure and Physicochemical Properties**

[Leu15]-Gastrin I is a 17-amino acid peptide amide.[1][6] The N-terminus is a pyroglutamic acid (Glp) residue, and the C-terminus is a phenylalaninamide.[1][6][7] The key modification from native human Gastrin I is the substitution of the methionine at position 15 with leucine. This change prevents the oxidation of the sulfur-containing side chain of methionine, which would otherwise lead to a loss of biological activity, thus improving the peptide's stability in aqueous solutions.[1][3][6][8]



## **Amino Acid Sequence**

The primary structure of **[Leu15]-Gastrin I (human)** is as follows: Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Glu-Ha-Tyr-Gly-Trp-Leu-Asp-Phe-NH<sub>2</sub>.[1][3][6][7]

## **Physicochemical Data**

All quantitative data for [Leu15]-Gastrin I (human) is summarized in the table below.

Property	Value	Reference
Molecular Formula	С98Н126N20О31	[2][7]
Molecular Weight	2080.16 g/mol	[2]
CAS Number	39024-57-2	[2][7]
Purity (Typical)	≥95% (HPLC)	[1][2][3][6]
Appearance	Lyophilized Powder	[2][3]
Storage Temperature	-20°C	[2][6]

## **Chemical Synthesis**

The synthesis of [Leu15]-Gastrin I is most effectively achieved via Solid-Phase Peptide Synthesis (SPPS).[9][10][11] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is preferred as it utilizes milder acidic conditions for cleavage compared to the Boc (tert-butyloxycarbonyl) strategy, thereby preserving acid-sensitive residues like tryptophan and the multiple glutamic acid residues present in the sequence.[9][10][12]

## **Experimental Protocol: Solid-Phase Synthesis**

This protocol outlines a representative Fmoc-based solid-phase synthesis of [Leu15]-Gastrin I.

- 1. Resin Preparation:
- Start with a suitable resin, such as a tris(alkoxy)benzylamide "PAL" support or a polar polydimethylacrylamide support, to yield the C-terminal amide upon cleavage.[9][13]



- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- 2. Stepwise Amino Acid Coupling Cycle (for each amino acid):
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
- · Amino Acid Activation & Coupling:
  - In a separate vessel, activate the incoming Fmoc-protected amino acid (typically a 4- to 6-fold molar excess) using a coupling reagent.[9] A common choice is benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or benzotriazolyl N-oxytrisdimethylaminophosphonium hexafluorophosphate (BOP) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) and a base such as N-methylmorpholine (NMM).[13]
  - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
  - Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
- Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove unreacted reagents.
- 3. N-terminal Pyroglutamyl Formation:
- The N-terminal pyroglutamyl (Glp) residue is typically formed from a glutamine (Gln)
  precursor during the final cleavage step under acidic conditions, or it can be added directly
  as Fmoc-Glp-OH in the final coupling step.[12]
- 4. Cleavage and Deprotection:



- After assembling the full peptide chain, wash the resin with DCM and dry it under vacuum.
   [12]

#### 5. Purification:

- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the precipitate by centrifugation and wash it several times with cold ether.
- Purify the crude peptide using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity (≥95%).[12]
- Lyophilize the pure fractions to obtain the final white powder.

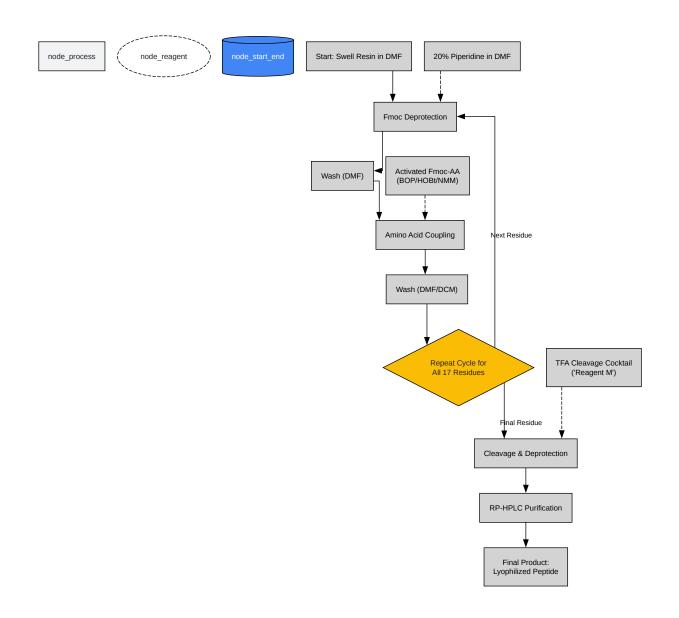
# **Side-Chain Protecting Groups**

The following table lists the recommended side-chain protecting groups for the amino acids in the [Leu15]-Gastrin I sequence.

Amino Acid	Side-Chain Protecting Group
Trp (Tryptophan)	Boc (tert-butyloxycarbonyl) or none with mild cleavage[12]
Glu (Glutamic Acid)	OtBu (tert-butyl ester)
Tyr (Tyrosine)	tBu (tert-butyl ether)
Asp (Aspartic Acid)	OtBu (tert-butyl ester)

# **Synthesis Workflow Diagram**





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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for [Leu15]-Gastrin I.



# **Biological Activity and Signaling Pathway**

[Leu15]-Gastrin I functions as a potent agonist for the cholecystokinin B receptor (CCKBR), a G-protein-coupled receptor (GPCR) found primarily in the brain and gastrointestinal tract.[2][14] [15] It binds to CCKBR with high affinity, similar to native gastrin and cholecystokinin (CCK).[16] [17] This interaction is central to its physiological roles, which include stimulating gastric acid secretion from parietal cells and promoting the growth (trophic effects) of the gastrointestinal epithelium.[2][7][18]

## **CCKBR-Mediated Signaling**

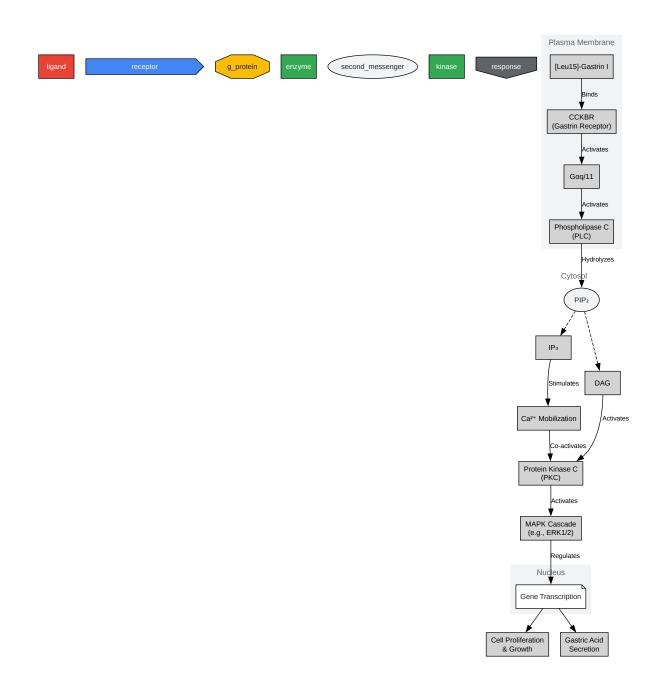
The binding of [Leu15]-Gastrin I to the CCKBR initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and G12/13 families of G proteins.[16]

- Gq/11 Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC).[7][16]
   [19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
  - IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored
     Ca<sup>2+</sup> into the cytoplasm.[7][17]
  - DAG and elevated intracellular Ca<sup>2+</sup> levels synergistically activate Protein Kinase C (PKC).[7][16][17]
- MAPK Pathway: The activation of PKC can, in turn, trigger the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway.[7][16][17] This pathway is crucial for mediating the trophic and proliferative effects of gastrin.[7][16]
- G12/13 Pathway: Gastrin can also activate Gα12/13, which stimulates Rho-dependent pathways, influencing the actin cytoskeleton, focal adhesions, and cell migration.[16]

The culmination of these signaling events leads to the transcriptional regulation of genes involved in cell proliferation, survival, and gastric acid secretion.[16][20]

## **Signaling Pathway Diagram**





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Caption: Signaling pathway of [Leu15]-Gastrin I via the CCKBR.



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